molecular formula C14H24 B167294 1,3,5,7-Tetramethyladamantane CAS No. 1687-36-1

1,3,5,7-Tetramethyladamantane

Katalognummer B167294
CAS-Nummer: 1687-36-1
Molekulargewicht: 192.34 g/mol
InChI-Schlüssel: UJSORZVCMMYGBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5,7-Tetramethyladamantane, also known as memantine, is a synthetic compound that belongs to the adamantane family. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that is used in the treatment of Alzheimer's disease. Memantine has been shown to improve cognitive function and slow down the progression of the disease.

Wirkmechanismus

1,3,5,7-Tetramethyladamantane acts as a non-competitive NMDA receptor antagonist. It binds to the NMDA receptor and blocks the influx of calcium ions into the neuron. This prevents the overstimulation of the neuron, which can lead to cell death. Memantine also increases the release of acetylcholine, a neurotransmitter that is important for learning and memory.

Biochemische Und Physiologische Effekte

1,3,5,7-Tetramethyladamantane has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to improve motor function in patients with Parkinson's disease. Memantine has a good safety profile and is well-tolerated by patients. The most common side effects are dizziness, headache, and constipation.

Vorteile Und Einschränkungen Für Laborexperimente

1,3,5,7-Tetramethyladamantane is a useful tool for studying the NMDA receptor and its role in neurological disorders. It has a good safety profile and is well-tolerated by animals. However, the synthesis process is complex and the yield is relatively low. Memantine is also expensive, which can limit its use in lab experiments.

Zukünftige Richtungen

There are several future directions for research on 1,3,5,7-tetramethyladamantane. One area of research is the development of new and more efficient synthesis methods. Another area of research is the investigation of 1,3,5,7-Tetramethyladamantane's potential use in other neurological disorders such as multiple sclerosis and epilepsy. Finally, there is a need for more research on the long-term effects of 1,3,5,7-Tetramethyladamantane on cognitive function and disease progression in patients with Alzheimer's disease.
Conclusion
1,3,5,7-Tetramethyladamantane, or 1,3,5,7-Tetramethyladamantane, is a non-competitive NMDA receptor antagonist that is used in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and slow down the progression of the disease. Memantine has also been investigated for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy. The synthesis process is complex and the yield is relatively low, but 1,3,5,7-Tetramethyladamantane has a good safety profile and is well-tolerated by patients. There are several future directions for research on 1,3,5,7-tetramethyladamantane, including the development of new synthesis methods and the investigation of its potential use in other neurological disorders.

Synthesemethoden

The synthesis of 1,3,5,7-tetramethyladamantane is a multi-step process that involves the reaction of 1,3-dibromoadamantane with methylamine to form 1,3,5,7-tetramethyladamantane. The final product is purified using recrystallization. The yield of the synthesis process is around 50%.

Wissenschaftliche Forschungsanwendungen

1,3,5,7-Tetramethyladamantane has been extensively studied for its potential therapeutic applications in Alzheimer's disease. It has been shown to improve cognitive function and slow down the progression of the disease. Memantine has also been investigated for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy.

Eigenschaften

CAS-Nummer

1687-36-1

Produktname

1,3,5,7-Tetramethyladamantane

Molekularformel

C14H24

Molekulargewicht

192.34 g/mol

IUPAC-Name

1,3,5,7-tetramethyladamantane

InChI

InChI=1S/C14H24/c1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12/h5-10H2,1-4H3

InChI-Schlüssel

UJSORZVCMMYGBS-UHFFFAOYSA-N

SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C)C)C

Kanonische SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C)C)C

Andere CAS-Nummern

1687-36-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.